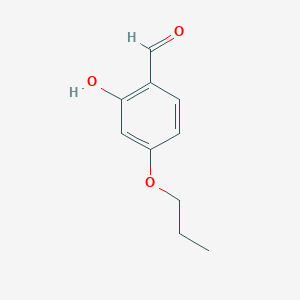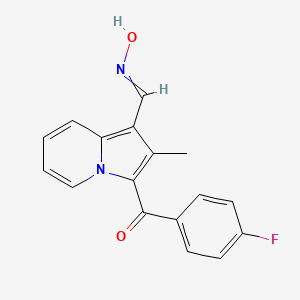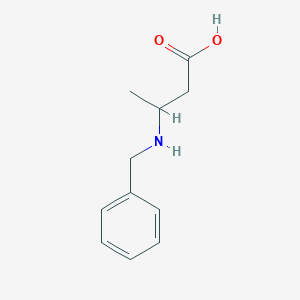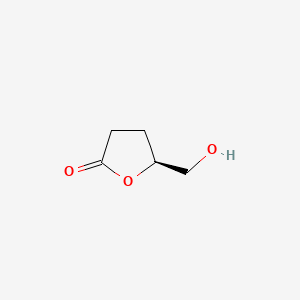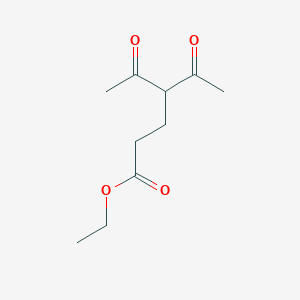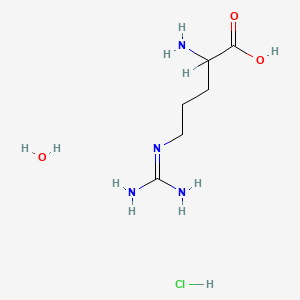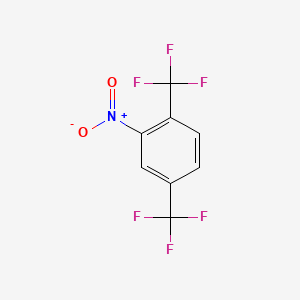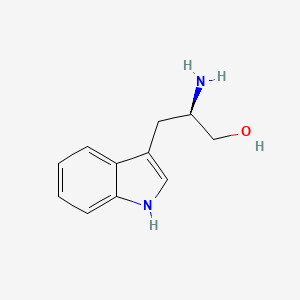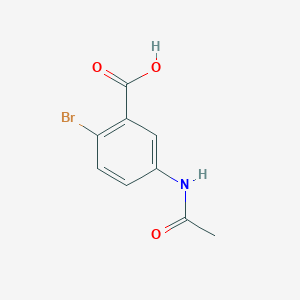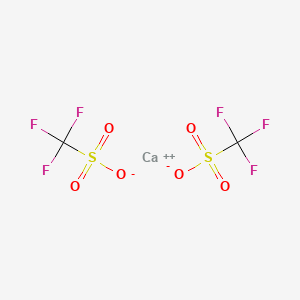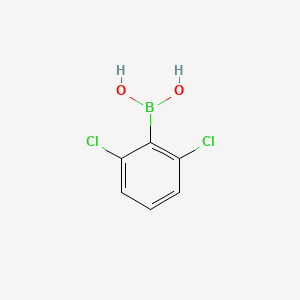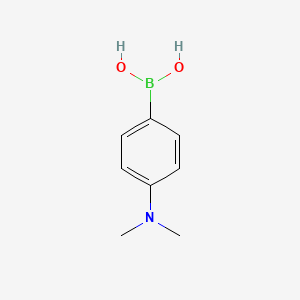
6-Formylpicolinonitrile
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-formylpicolinonitrile typically involves the formylation of picolinonitrile. One common method is the Vilsmeier-Haack reaction, where picolinonitrile reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions . The reaction is carried out at elevated temperatures, usually around 80-100°C, to achieve optimal yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microwave-assisted synthesis and ionic liquids as solvents has been explored to improve reaction rates and yields . These methods offer advantages such as reduced reaction times and lower energy consumption compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions: 6-Formylpicolinonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi) in anhydrous solvents.
Major Products Formed:
Oxidation: 6-carboxypicolinonitrile.
Reduction: 6-formylpicolinamidine.
Substitution: Various substituted picolinonitrile derivatives depending on the substituent introduced.
Scientific Research Applications
6-Formylpicolinonitrile has a wide range of applications in scientific research, including:
Biology: It is used in the development of fluorescent probes and sensors for detecting metal ions and other analytes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism by which 6-formylpicolinonitrile exerts its effects depends on its chemical interactions with target molecules. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions through its nitrogen and oxygen atoms. These complexes can exhibit unique catalytic, magnetic, and photophysical properties . In biological systems, its formyl and nitrile groups can interact with biomolecules, potentially leading to the inhibition of specific enzymes or pathways.
Comparison with Similar Compounds
Picolinonitrile: Lacks the formyl group, making it less reactive in certain chemical transformations.
6-Formylpyridine: Lacks the nitrile group, which limits its applications in coordination chemistry.
2-Formylpyridinecarbonitrile: Similar structure but with the formyl group at the 2-position, leading to different reactivity and properties.
Uniqueness: 6-Formylpicolinonitrile’s combination of formyl and nitrile groups at specific positions on the pyridine ring makes it a versatile compound for various chemical reactions and applications. Its ability to form stable complexes with metal ions and its potential as a precursor for biologically active compounds highlight its uniqueness among similar compounds.
Properties
IUPAC Name |
6-formylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O/c8-4-6-2-1-3-7(5-10)9-6/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXBMWPJUPMZCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372718 | |
| Record name | 6-Formylpicolinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85148-95-4 | |
| Record name | 6-Formylpicolinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-formylpyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the key structural features of 6-Formyl-3-(4-methoxyphenyl)picolinonitrile and its Schiff base derivatives, and how do these features influence their photophysical properties?
A1: 6-Formyl-3-(4-methoxyphenyl)picolinonitrile serves as a versatile precursor for synthesizing a variety of Schiff base derivatives. This compound features a central pyridine ring with three key substituents:
- Formyl group (-CHO) at the 6-position: This group is highly reactive and readily undergoes condensation reactions with primary amines to form the characteristic imine (C=N) bond of Schiff bases [].
- Nitrile group (-CN) at the 2-position: This electron-withdrawing group influences the electron distribution within the molecule, impacting its photophysical properties like absorption and emission spectra [].
- 4-Methoxyphenyl group at the 3-position: This aromatic substituent introduces a conjugated system, potentially extending the π-electron delocalization within the molecule and further influencing its photophysical behavior [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


